![molecular formula C10H8N6 B1304466 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 303145-68-8](/img/structure/B1304466.png)
7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Overview
Description
7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a pyridine ring fused to a triazolopyrimidine moiety. It has a molecular formula of C₁₀H₈N₆ and a molecular weight of 212.21 g/mol . This compound is primarily used in research settings and has shown potential in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 2-chloropyridine under basic conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 100-150°C) for several hours .
Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient and catalyst-free. In this approach, the reactants are heated in a microwave reactor at 140°C in the presence of a solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods typically involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The triazolopyrimidine moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For example, as a phosphodiesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic adenosine monophosphate (cAMP) and thereby modulating cellular signaling pathways . This inhibition can lead to various physiological effects, including vasodilation and anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-1,2,4-triazolo[1,5-a]pyrimidine: Another triazolopyrimidine derivative with similar enzyme inhibitory properties.
Pyrazolo[3,4-d]pyrimidine: A related compound with a different ring structure but similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with potential therapeutic applications.
Uniqueness
7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its combination of a pyridine ring and a triazolopyrimidine moiety provides a versatile scaffold for the development of new compounds with diverse biological activities.
Biological Activity
7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their potential therapeutic applications in various fields including oncology and infectious diseases. The unique structural features of this compound contribute to its interaction with biological targets, making it a subject of extensive research.
Structural Characteristics
The compound is characterized by:
- A triazole ring fused to a pyrimidine ring .
- An amino group at the 2-position of the pyrimidine.
- A pyridine moiety at the 7-position.
This structure is pivotal for its biological interactions and activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Several studies have reported on the anticancer properties of triazolopyrimidine derivatives. For instance:
- Compound H12 , a derivative closely related to this compound, demonstrated significant antiproliferative effects against human cancer cell lines such as MGC-803, HCT-116, and MCF-7 with IC50 values ranging from 9.47 to 13.1 µM .
- Mechanistically, these compounds can induce apoptosis and inhibit key signaling pathways like ERK signaling, which is crucial in cancer cell proliferation and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- A series of triazolopyrimidine derivatives were screened for antibacterial and antifungal activities. Some compounds exhibited high activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.25 to 2.0 µg/mL .
- Notably, certain derivatives showed promising inhibition against DNA Gyrase, a target for many antibacterial agents, with IC50 values competitive with established antibiotics like ciprofloxacin .
Case Study 1: Anticancer Evaluation
In a study focusing on the synthesis and biological evaluation of triazolopyrimidine derivatives:
- Researchers synthesized a series of compounds and tested their antiproliferative activities against various cancer cell lines.
- The most active compound demonstrated an IC50 value significantly lower than that of commonly used chemotherapeutics, indicating its potential as a lead compound in anticancer drug development .
Case Study 2: Antimicrobial Screening
Another study involved the evaluation of triazolopyrimidine derivatives against bacterial strains:
- The derivatives were subjected to antimicrobial testing where several compounds showed significant activity against resistant bacterial strains.
- The results highlighted the potential of these compounds as new antimicrobial agents in the face of rising antibiotic resistance .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Anticancer Mechanism : Inhibition of tubulin polymerization and modulation of apoptosis-related proteins have been observed in related compounds. This suggests that the compound could disrupt normal cell cycle progression and induce cell death in cancer cells.
- Antimicrobial Mechanism : The inhibition of DNA Gyrase and other enzymes critical for bacterial replication is a primary mechanism through which these compounds exert their antibacterial effects.
Data Summary Table
Q & A
Basic Questions
Q. What are the standard synthetic routes for 7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how do reaction conditions influence yield?
The synthesis of triazolopyrimidine derivatives typically involves cyclization of precursors like aminotriazoles with aldehydes or ketones. For example, a common method (adapted from similar compounds) uses aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF, heated at 100–120°C for 10–12 minutes. Cooling and crystallization in ethanol yield the product . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Temperature : Excess heat may lead to side reactions (e.g., decomposition of the pyridinyl group).
- Catalysts : Acidic or basic conditions can alter regioselectivity. Typical yields range from 60–75%, with purity confirmed via HPLC or TLC .
Q. How is the structural identity of this compound confirmed experimentally?
Structural characterization relies on:
- X-ray crystallography : Resolves bond lengths/angles and confirms the pyridinyl substitution pattern (e.g., C–N bond lengths ~1.34 Å in triazolopyrimidine cores) .
- NMR spectroscopy :
- ¹H NMR : Pyridinyl protons appear as doublets near δ 8.5–9.0 ppm; triazole NH2 resonates at δ 6.5–7.0 ppm .
- ¹³C NMR : Pyrimidine carbons show signals at δ 150–160 ppm .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 265 for C11H9N7) confirm the molecular formula .
Advanced Questions
Q. What strategies address regioselectivity challenges during the synthesis of triazolopyrimidine derivatives?
Regioselectivity in triazolopyrimidine synthesis is influenced by:
- Substituent electronic effects : Electron-withdrawing groups (e.g., –CF3) direct cyclization to specific positions .
- Catalytic systems : Use of NaH or K2CO3 in DMF favors N7-alkylation over N8-alkylation (3:1 ratio) .
- Temperature control : Lower temps (e.g., 0–5°C) reduce kinetic competition between pathways . Example: Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines require strict anhydrous conditions to avoid byproducts .
Q. How can computational methods aid in predicting the biological activity of 7-(2-pyridinyl)triazolopyrimidines?
- Docking studies : Model interactions with target enzymes (e.g., kinases) using software like AutoDock Vina. The pyridinyl group often engages in π-π stacking with aromatic residues .
- QSAR models : Correlate substituent properties (e.g., logP, Hammett σ) with IC50 values. For example, –CF3 groups enhance lipophilicity and membrane permeability .
- MD simulations : Assess binding stability over time; triazolopyrimidines with flexible side chains show higher target retention .
Q. How do researchers resolve contradictions in reported biological activity data for triazolopyrimidine analogs?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Purity issues : Use HPLC (>95% purity) and elemental analysis to validate compounds .
- Cell-line specificity : Test across multiple models (e.g., HeLa vs. MCF-7) to confirm target selectivity . Example: Pyrazolo[1,5-a]pyrimidines show conflicting IC50 values (µM vs. nM) due to differences in assay pH .
Q. Methodological Notes
- Synthesis Optimization : Use design of experiments (DoE) to screen solvent/temp combinations .
- Crystallography : Employ SHELX suites for structure refinement; anisotropic displacement parameters clarify disorder .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) to validate results .
Properties
IUPAC Name |
7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c11-9-14-10-13-6-4-8(16(10)15-9)7-3-1-2-5-12-7/h1-6H,(H2,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWHVVHZTPBRBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210235 | |
Record name | 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101210235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303145-68-8 | |
Record name | 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303145-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101210235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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